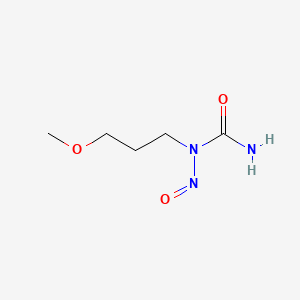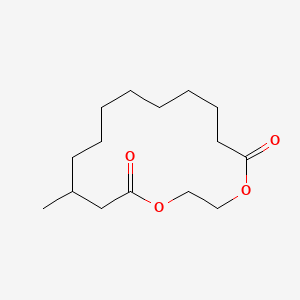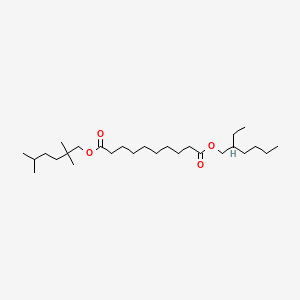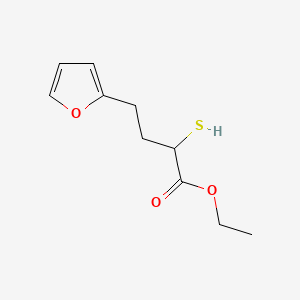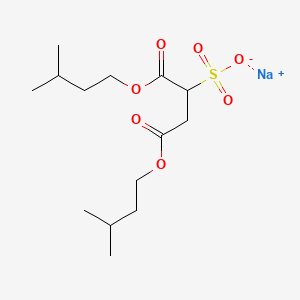![molecular formula C3H10O4P2 B12648024 [(Dimethylphosphinoyl)methyl]phosphonic acid CAS No. 71762-36-2](/img/structure/B12648024.png)
[(Dimethylphosphinoyl)methyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dimethylphosphinoyl)methyl]phosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₀O₄P₂. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 468.4°C at 760 mmHg and a density of 1.417 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
[(Dimethylphosphinoyl)methyl]phosphonic acid can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
[(Dimethylphosphinoyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
科学的研究の応用
[(Dimethylphosphinoyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of [(Dimethylphosphinoyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which may inhibit or activate certain enzymes. The compound’s ability to donate or accept electrons also plays a role in its chemical reactivity and biological effects .
類似化合物との比較
[(Dimethylphosphinoyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in organic synthesis and as a precursor for various phosphorus-containing compounds.
Phosphoric acid: Widely used in industry and agriculture as a fertilizer and in the production of detergents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other phosphonic acids .
特性
CAS番号 |
71762-36-2 |
|---|---|
分子式 |
C3H10O4P2 |
分子量 |
172.06 g/mol |
IUPAC名 |
dimethylphosphorylmethylphosphonic acid |
InChI |
InChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChIキー |
OPQAGLVVRDQXPB-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




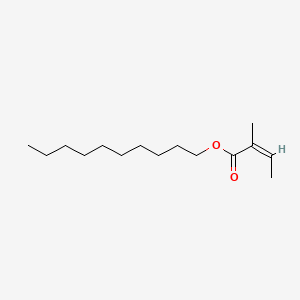
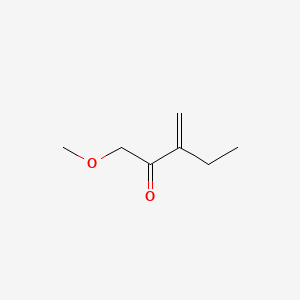
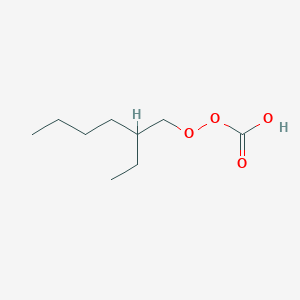
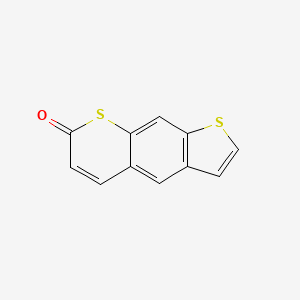
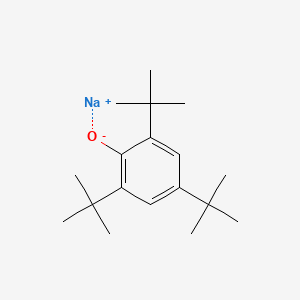
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

